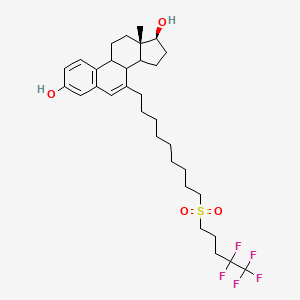
6,7-Dehydro Fulvestrant-9-sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dehydro Fulvestrant-9-sulfone is a steroidal compound and a derivative of Fulvestrant. Fulvestrant is known for its role as an estrogen receptor antagonist, primarily used in the treatment of hormone receptor-positive metastatic breast cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dehydro Fulvestrant-9-sulfone typically involves multiple steps starting from Fulvestrant. The key steps include:
Dehydrogenation: Fulvestrant undergoes dehydrogenation to introduce a double bond at the 6,7 position.
Sulfone Introduction: The sulfone group is introduced through a sulfonylation reaction, often using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to carry out the dehydrogenation and sulfonylation reactions.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dehydro Fulvestrant-9-sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Sulfide derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7-Dehydro Fulvestrant-9-sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with estrogen receptors and potential effects on cellular processes.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in hormone receptor-positive breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 6,7-Dehydro Fulvestrant-9-sulfone involves its binding to estrogen receptors, similar to Fulvestrant. It competitively and reversibly binds to estrogen receptors, leading to their downregulation and degradation. This prevents estrogen from binding to these receptors, thereby inhibiting estrogen-induced gene expression and cell proliferation. The compound’s sulfone group may enhance its binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Fulvestrant: The parent compound, known for its role as an estrogen receptor antagonist.
Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.
Raloxifene: A selective estrogen receptor modulator with both agonist and antagonist properties
Uniqueness
This modification may result in improved efficacy, stability, and binding affinity compared to its parent compound, Fulvestrant.
Propiedades
Fórmula molecular |
C32H45F5O4S |
|---|---|
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
(13S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H45F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26?,27?,28-,29?,30-/m0/s1 |
Clave InChI |
YOUQKANIFAMMIH-YCDBDNRVSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



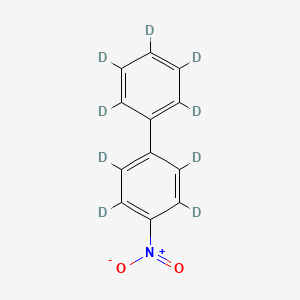
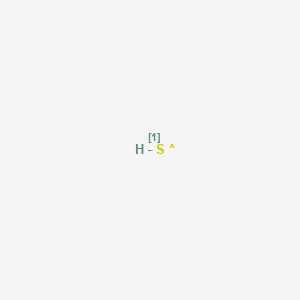

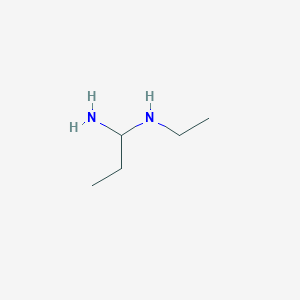
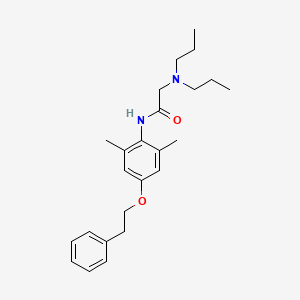
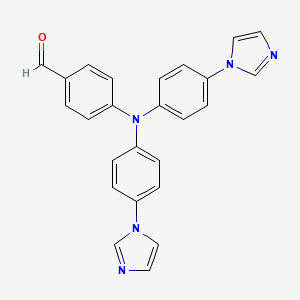

![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
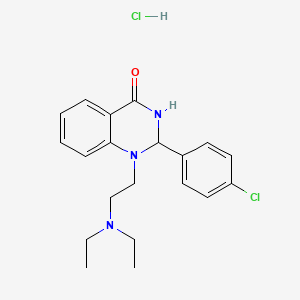
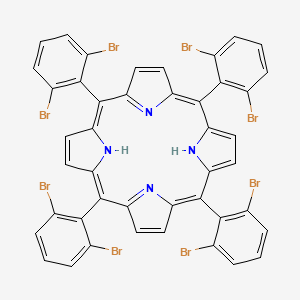
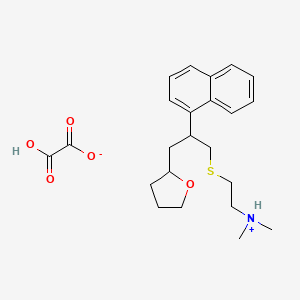
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)

